Schisandrol B Schisandrol B Besigomsin is a tannin.
Gomisin A is a natural product found in Schisandra sphenanthera and Schisandra chinensis with data available.
Brand Name: Vulcanchem
CAS No.: 58546-54-6
VCID: VC21348829
InChI: InChI=1S/C23H28O7/c1-12-7-13-8-16-20(30-11-29-16)22(28-6)17(13)18-14(10-23(12,2)24)9-15(25-3)19(26-4)21(18)27-5/h8-9,12,24H,7,10-11H2,1-6H3/t12-,23-/m1/s1
SMILES: CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1(C)O)OC)OC)OC)OC)OCO3
Molecular Formula: C23H28O7
Molecular Weight: 416.5 g/mol

Schisandrol B

CAS No.: 58546-54-6

Cat. No.: VC21348829

Molecular Formula: C23H28O7

Molecular Weight: 416.5 g/mol

* For research use only. Not for human or veterinary use.

Schisandrol B - 58546-54-6

CAS No. 58546-54-6
Molecular Formula C23H28O7
Molecular Weight 416.5 g/mol
IUPAC Name (9R,10R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-9-ol
Standard InChI InChI=1S/C23H28O7/c1-12-7-13-8-16-20(30-11-29-16)22(28-6)17(13)18-14(10-23(12,2)24)9-15(25-3)19(26-4)21(18)27-5/h8-9,12,24H,7,10-11H2,1-6H3/t12-,23-/m1/s1
Standard InChI Key ZWRRJEICIPUPHZ-SFDCACGMSA-N
Isomeric SMILES C[C@@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@@]1(C)O)OC)OC)OC)OC)OCO3
SMILES CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1(C)O)OC)OC)OC)OC)OCO3
Canonical SMILES CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1(C)O)OC)OC)OC)OC)OCO3

Chemical Structure and Properties

Schisandrol B features a dibenzocyclooctadiene structure, which is characteristic of lignans derived from Schisandra species. Its molecular structure includes a methylenedioxy group that appears critical to its biological activities . This structural element plays a significant role in the compound's interactions with cytochrome P450 enzymes, which ultimately contribute to its pharmacological effects .

The chemical structure of Schisandrol B undergoes metabolism primarily through dealkylation processes mediated by cytochrome P450 enzymes, resulting in the production of up to three metabolites that can form a pro-oxidative quinone molecule . This metabolic transformation is particularly relevant to understanding the compound's biological activities and potential hormetic effects.

Natural Sources and Extraction

Botanical Source

Schisandrol B is primarily isolated from Schisandra chinensis, commonly known as five-flavor berry or wu wei zi in traditional Chinese medicine . This deciduous woody vine produces small red berries that have been used for centuries in traditional medicine practices across East Asia. The plant has been incorporated into various traditional formulations and is recognized for its adaptogenic properties .

Isolation and Identification

Modern extraction techniques have enabled the isolation and purification of Schisandrol B from the fruit of Schisandra chinensis. Chromatographic and mass spectrometric parameters have been developed to identify and quantify this compound in biological samples . These analytical approaches have facilitated more detailed investigations into the pharmacokinetics and pharmacodynamics of Schisandrol B.

Pharmacological Activities

Anti-inflammatory Effects

One of the most significant pharmacological activities of Schisandrol B is its ability to modulate inflammatory pathways. Research has demonstrated that Schisandrol B potently suppresses transforming growth factor β1 (TGFβ1)-mediated NF-κB activation in vascular smooth muscle cells (VSMCs) . This effect appears to be independent of the canonical Smad-mediated pathway, suggesting a novel mechanism of action.

Specifically, Schisandrol B effectively inhibits IKKα/β activation and IκBα phosphorylation in TGFβ1-treated VSMCs . This inhibition prevents the nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory genes. The anti-inflammatory activity of Schisandrol B may contribute to its potential therapeutic value in treating vascular fibrotic diseases .

Antioxidant Properties

The antioxidant activity of Schisandrol B appears to operate through a hormetic mechanism similar to that observed with other lignans from Schisandra chinensis . Hormesis refers to a biological phenomenon where exposure to a low dose of a stressor induces an adaptive beneficial response. In the case of Schisandrol B, its interaction with cytochrome P450 enzymes generates a moderate level of reactive oxygen species (ROS), which subsequently triggers a robust antioxidant response .

This adaptive response includes increased expression of heat shock proteins and enhanced activity of antioxidant enzymes in mitochondria, such as glutathione reductase . The methylenedioxy group in the Schisandrol B molecule appears to be critical for this effect, as it facilitates the formation of pro-oxidative quinone metabolites that initiate the hormetic response .

Molecular Mechanisms of Action

TGFβ1 Signaling Pathway Modulation

Schisandrol B demonstrates significant inhibitory effects on the TGFβ1 signaling pathway, particularly in relation to NF-κB activation . This pathway plays a crucial role in vascular fibrosis, making Schisandrol B potentially valuable in preventing or treating fibrotic vascular diseases. Research has shown that Schisandrol B attenuates TGFβ1-induced NF-κB activation and nuclear translocation in vascular smooth muscle cells .

Importantly, the effect of Schisandrol B on NF-κB activation appears to be independent of the Smad-mediated canonical pathway, suggesting a unique mechanism that could offer therapeutic advantages . This selective modulatory effect on TGFβ1 signaling may allow for targeted intervention in pathological processes without disrupting other essential functions of this multifunctional cytokine.

Drug Metabolism and Transport Proteins

Schisandrol B has been shown to interact with various drug metabolism and transport systems in the body. One notable effect is its inhibition of P-glycoprotein (P-gp), an efflux transporter that can limit the absorption and bioavailability of various drugs . By inhibiting P-gp, Schisandrol B may increase the absorption of medications that are substrates for this transporter.

Additionally, Schisandrol B can activate the pregnane X receptor (PXR), which regulates the expression of numerous drug-metabolizing enzymes and transporters . This activation may lead to increased expression of the multidrug resistance-associated protein 2 (MRP2), potentially affecting the disposition of various xenobiotics .

Pharmacokinetics and Drug Interactions

Effects on Drug Absorption and Distribution

Due to its P-glycoprotein inhibitory properties, Schisandrol B has been shown to significantly impact the pharmacokinetics of certain medications. In animal studies, oral administration of Schisandrol B (10-25 mg/kg) increased the circulating concentrations of paclitaxel, with the higher dose reaching a 163% increase in maximum concentration (Cmax) and a 182% increase in area under the curve (AUC) .

Similar effects have been observed in human studies, where administration of Schisandra chinensis fruit (containing Schisandrol B and other lignans) increased the Cmax (51%) and AUC (47%) of talinol, likely due to P-glycoprotein inhibition . These findings highlight the potential for drug interactions when Schisandrol B is co-administered with medications that are P-gp substrates.

Interaction with Metabolic Enzymes

Schisandrol B's interactions with cytochrome P450 enzymes may influence the metabolism of various drugs. Research has indicated that it can activate PXR, which regulates the expression of CYP2C9, an enzyme involved in the metabolism of drugs like warfarin . These effects suggest that caution may be warranted when combining Schisandrol B with medications that have narrow therapeutic indices and are metabolized by CYP enzymes.

Comparison with Other Schisandra Lignans

Schisandrol B vs. Schisandrin B

In terms of antioxidant effects, both Schisandrol B and Schisandrin B appear to function through hormetic mechanisms, though Schisandrin B has been more extensively studied in this context . The methylenedioxy group, which is present in both compounds, appears critical for their ability to induce adaptive antioxidant responses .

Current Research Challenges and Future Directions

Research Limitations

Current research on Schisandrol B faces several limitations, including:

  • Limited human clinical studies specifically examining Schisandrol B in isolation

  • Incomplete understanding of its precise molecular targets and mechanisms

  • Lack of comprehensive safety and toxicity data at various doses

  • Insufficient standardization of extraction and analytical methods

Future Research Opportunities

Future research directions for Schisandrol B may include:

  • More comprehensive structure-activity relationship studies to identify the specific molecular features responsible for its various biological activities

  • Clinical trials examining its potential therapeutic applications in vascular diseases

  • Investigation of potential synergistic effects with other bioactive compounds

  • Development of standardized formulations with optimized bioavailability

  • Exploration of tissue-specific effects and targeted delivery strategies

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator